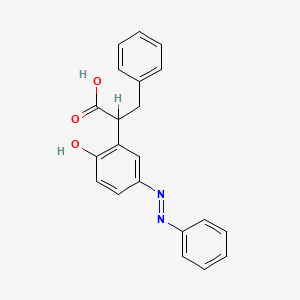
2-(1-Carboxy-2-phenylethyl)-4-phenylazophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Carboxy-2-phenylethyl)-4-phenylazophenol is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Carboxy-2-phenylethyl)-4-phenylazophenol typically involves the diazotization of aniline derivatives followed by coupling with phenolic compounds. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt intermediate. For instance, the reaction may proceed as follows:
Diazotization: Aniline derivative is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with a phenolic compound under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the reactants are mixed in reactors equipped with temperature and pH control systems. The product is then purified through crystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Carboxy-2-phenylethyl)-4-phenylazophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(1-Carboxy-2-phenylethyl)-4-phenylazophenol has a wide range of applications in scientific research:
Chemistry: Used as a dye or pigment due to its vivid color properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of colored polymers and materials.
Mechanism of Action
The mechanism of action of 2-(1-Carboxy-2-phenylethyl)-4-phenylazophenol involves its interaction with biological molecules through the azo group. The compound can undergo reduction in vivo to form amine derivatives, which may interact with cellular components. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
DNA Interaction: Potential to intercalate with DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
2-(1-Carboxy-2-phenylethyl)-4-phenylazophenol can be compared with other azo compounds such as:
Methyl Orange: Another azo dye used in pH indicators.
Sudan III: A lipid-soluble dye used in staining techniques.
Phenylazophenol: A simpler azo compound with similar properties but different applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other azo compounds.
Properties
CAS No. |
115973-52-9 |
|---|---|
Molecular Formula |
C21H18N2O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-(2-hydroxy-5-phenyldiazenylphenyl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H18N2O3/c24-20-12-11-17(23-22-16-9-5-2-6-10-16)14-18(20)19(21(25)26)13-15-7-3-1-4-8-15/h1-12,14,19,24H,13H2,(H,25,26) |
InChI Key |
SIGDMTONTNUMJG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C2=C(C=CC(=C2)N=NC3=CC=CC=C3)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=C(C=CC(=C2)N=NC3=CC=CC=C3)O)C(=O)O |
Synonyms |
2-(1-carboxy-2-phenylethyl)-4-phenylazophenol 2-(1-carboxy-2-phenylethyl)-4-phenylazophenol, (D)-isomer 2-(1-carboxy-2-phenylethyl)-4-phenylazophenol, (L)-isomer CPEPAZP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


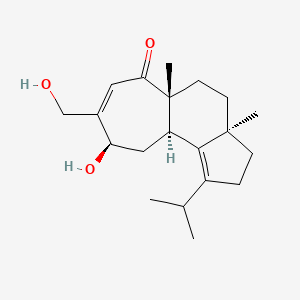
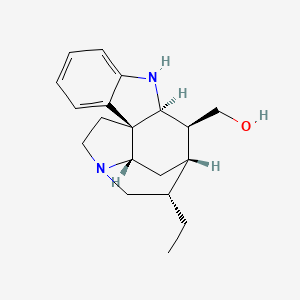
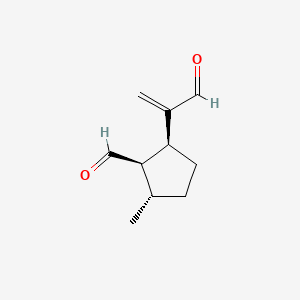
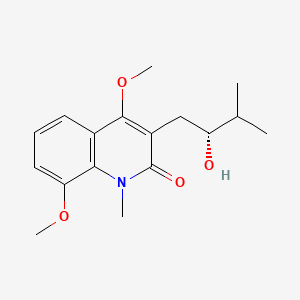
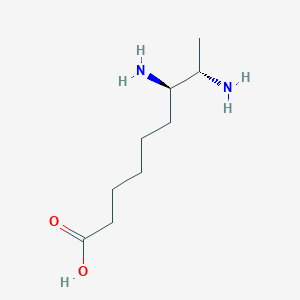

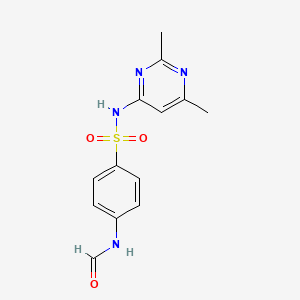

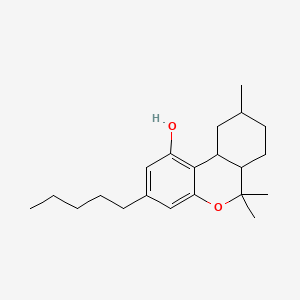
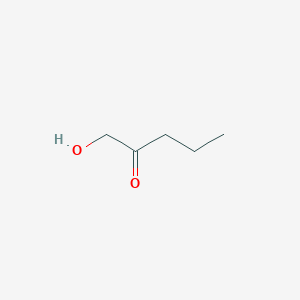
![4-[[4-(2,5-Dimethylphenyl)-1-piperazinyl]methyl]-2-methoxyphenol](/img/structure/B1216696.png)
![N-[(4-fluorophenyl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B1216697.png)
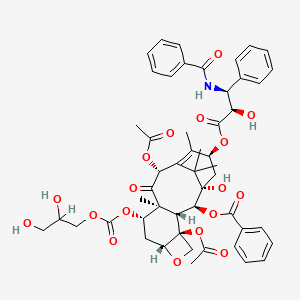
![3-{2-[Bis-(4-fluoro-phenyl)-methoxy]-ethylidene}-8-methyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B1216699.png)
